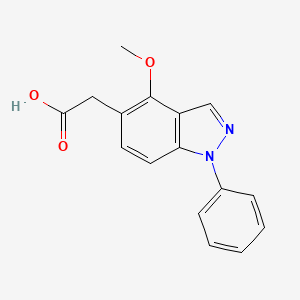

4-Methoxy-1-phenyl-1H-indazole-5-acetic acid

Description

Structure

3D Structure

Properties

CAS No. |

142504-02-7 |

|---|---|

Molecular Formula |

C16H14N2O3 |

Molecular Weight |

282.29 g/mol |

IUPAC Name |

2-(4-methoxy-1-phenylindazol-5-yl)acetic acid |

InChI |

InChI=1S/C16H14N2O3/c1-21-16-11(9-15(19)20)7-8-14-13(16)10-17-18(14)12-5-3-2-4-6-12/h2-8,10H,9H2,1H3,(H,19,20) |

InChI Key |

CYVYRMJLQIBMSS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC2=C1C=NN2C3=CC=CC=C3)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Tetrahydroindazolone Precursor Route

A foundational synthesis begins with 1,5,6,7-tetrahydro-1-phenyl-4H-indazol-4-one, as described in pharmacological studies. The pathway involves:

-

Oxidative Functionalization : Introduction of the acetic acid group at position 5 via Friedel-Crafts acylation or nucleophilic substitution.

-

Methoxylation : Treatment with methylating agents (e.g., methyl iodide or dimethyl sulfate) under basic conditions to install the methoxy group at position 4.

-

Aromatization : Dehydrogenation using palladium on carbon () or chloranil to convert the tetrahydroindazole to the fully aromatic indazole.

This method yielded this compound with analgesic activity surpassing acetylsalicylic acid in murine models. However, scalability is limited by low yields (~50%) in the acylation step and harsh dehydrogenation conditions.

Nitration-Methoxylation Sequence

A patent-derived approach for a structurally analogous compound, 6-bromo-3-methoxy-1-phenyl-1H-indazole, provides insights into optimizing methoxy group installation. Adapting this method for the target compound involves:

-

Nitration : Reacting 5-acetic acid-substituted indazole with nitric acid () in trifluoroacetic anhydride () at 35–40°C to introduce a nitro group at position 4.

-

Nitro-to-Methoxy Reduction : Treating the nitro intermediate with sodium methoxide () in (DMF) at 20–25°C for 16 hours, achieving 80% yield.

-

Phenyl Group Introduction : Copper-catalyzed N-arylation using iodobenzene, a base (e.g., potassium carbonate), and a ligand (e.g., quinaldinic acid) at 60–120°C.

Key Advantages :

-

Avoids toxic phenylhydrazine intermediates.

-

Uses cost-effective sodium methoxide instead of methyl iodide.

-

achieves higher yields (64–80%) through optimized stoichiometry.

Optimization Strategies and Challenges

Solvent and Temperature Effects

Catalytic Systems

Copper iodide () with quinaldinic acid as a ligand accelerates N-arylation, reducing reaction times from 24 hours to 4–6 hours. This system minimizes homo-coupling byproducts common in Ullmann-type reactions.

Purification and Yield

-

Column Chromatography : Essential for isolating the final product due to residual copper catalysts and ligand byproducts.

-

Crystallization : Ethyl acetate/hexane mixtures yield 98.5% purity, though scalability remains challenging.

Comparative Analysis of Synthetic Routes

Functionalization and Derivative Synthesis

The acetic acid group at position 5 enables diverse derivatization:

-

Esterification : Reacting with alcohols (e.g., methanol) under acidic conditions produces methyl esters, improving lipid solubility.

-

Amidation : Coupling with amines via carbodiimide chemistry generates bioactive amides, as seen in anti-inflammatory analogs.

Industrial and Pharmacological Applications

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-1-phenyl-1H-indazol-5-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where functional groups on the indazole ring or the acetic acid moiety are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (e.g., bromine), alkylating agents (e.g., methyl iodide), and nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Applications

Building Block in Synthesis

- The compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new chemical reactions and pathways, making it valuable in organic synthesis .

Biological Applications

Pharmacological Activities

- Indazole derivatives, including 4-Methoxy-1-phenyl-1H-indazole-5-acetic acid, have been studied for various pharmacological activities such as:

- Anti-inflammatory : The compound may inhibit enzymes involved in inflammatory pathways.

- Antimicrobial : Research indicates potential antimicrobial properties against various pathogens .

- Anticancer : Preliminary studies suggest that it may exhibit cytotoxic effects against cancer cell lines. For instance, its derivatives have shown significant activity against HeLa and SK-LU-1 cells, with mechanisms involving disruption of microtubule dynamics leading to apoptosis .

Medicinal Applications

Therapeutic Potential

- The compound is being investigated for its potential as a lead compound in drug development targeting specific diseases. Its mechanism of action involves interactions with molecular targets such as enzymes and receptors, modulating their activity to exert therapeutic effects .

Industrial Applications

Material Development

- In industrial contexts, this compound may be utilized in developing new materials, including polymers or coatings. Its unique chemical properties could enhance material performance in various applications .

Cytotoxic Activity

A study highlighted the cytotoxic effects of a derivative of this compound against HeLa cells, demonstrating an IC50 value of 0.16 µM, which is significantly more potent than the reference drug cisplatin .

Antimicrobial Activity

Research conducted on synthesized indazole derivatives showed varying degrees of antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives displayed zones of inhibition comparable to standard antibiotics .

Summary Table of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Chemical | Building block for synthesis | Enables exploration of new reactions |

| Biological | Anti-inflammatory, antimicrobial, anticancer | Exhibits significant cytotoxicity against cancer cells |

| Medicinal | Drug development lead compound | Modulates enzyme/receptor activity |

| Industrial | Material development | Potential for enhanced material properties |

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-1-phenyl-1H-indazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Indazole/Indole Class

Indomethacin (1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid)

- Structural Features : Indole core with a 4-chlorobenzoyl group at position 1, methoxy at position 5, methyl at position 2, and acetic acid at position 3.

- Key Differences : Unlike the target compound, indomethacin lacks the indazole ring and instead has an indole scaffold. The chlorobenzoyl group enhances COX-1/COX-2 inhibition, a hallmark of its anti-inflammatory activity .

- Pharmacological Relevance : Indomethacin’s clinical use as an NSAID underscores the importance of the acetic acid moiety in mediating cyclooxygenase interactions.

2-(5-Methoxy-1H-indol-3-yl)acetic Acid (CAS 3471-31-6)

- Structural Features : Indole core with methoxy at position 5 and acetic acid at position 3.

- Key Differences : The absence of the indazole ring and phenyl substitution reduces steric bulk compared to the target compound. This may influence binding affinity and metabolic stability .

4-Chloro-2-pentyl-1-(benzyl)-1H-imidazole-5-acetic Acid

- Structural Features : Imidazole core with chloro, pentyl, benzyl, and acetic acid substituents.

- The bulky pentyl and benzyl groups may enhance lipophilicity, affecting membrane permeability .

Heterocyclic Derivatives with Acetic Acid Moieties

Phenoxymethylbenzoimidazole-Triazole-Thiazole Hybrids

- Structural Features: Benzoimidazole linked to triazole and thiazole rings via phenoxymethyl bridges.

- Key Differences : These hybrids lack the indazole core and acetic acid group but demonstrate bioactivity via heterocyclic diversity. Molecular docking studies suggest variable binding modes compared to simpler indazole derivatives .

1H-Imidazole-5-acetic Acid Derivatives

- Structural Features : Imidazole ring with acetic acid at position 4. Example: 1H-Imidazole-5-acetic acid (CAS 188657-34-3).

Data Tables

Table 1: Structural and Molecular Comparison

Research Findings and Implications

- Binding Interactions : Indazole derivatives like the target compound may exhibit unique binding modes compared to indole-based drugs due to the nitrogen-rich indazole core. For example, molecular docking studies of similar triazole-thiazole hybrids suggest that heterocyclic diversity influences target engagement .

- Metabolic Stability : Bulky substituents (e.g., phenyl in the target compound vs. benzyl in ) may reduce metabolic clearance, extending half-life .

Biological Activity

4-Methoxy-1-phenyl-1H-indazole-5-acetic acid, a member of the indazole family, has garnered attention for its potential biological activities. Characterized by its unique structural features, including a methoxy group at the 4-position, a phenyl group at the 1-position, and an acetic acid moiety at the 5-position, this compound exhibits a molecular formula of C16H16N2O3 and a molecular weight of approximately 284.31 g/mol .

The biological activity of this compound is primarily attributed to its interaction with cannabinoid receptors, particularly as a partial agonist at CB1 receptors. This interaction influences various physiological pathways related to pain perception and appetite regulation . The compound's ability to modulate these pathways suggests potential therapeutic applications in pain management and appetite control.

Biological Activities

Research indicates that indazole derivatives, including this compound, exhibit significant biological activities such as:

- Anti-inflammatory Effects : The compound has shown promise in inhibiting inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant capabilities, contributing to cellular protection against oxidative stress .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes key features and biological activities of related indazole derivatives:

| Compound Name | Structure Features | Unique Aspects | Biological Activity |

|---|---|---|---|

| 5-Methoxy-3-phenyl-1H-indazole | Methoxy group at position 5 | Different methoxy position affects activity | Moderate anti-inflammatory properties |

| 4-Methyl-1H-indazole | Methyl group instead of methoxy | Variation in substituent affects properties | Reduced receptor affinity |

| 6-Bromoindazole | Bromine substitution at position 6 | Different reactivity due to bromine | Enhanced cytotoxicity in cancer cells |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Cannabinoid Receptor Interaction : A study demonstrated that this compound acts as a partial agonist at CB1 receptors, influencing pathways related to pain and appetite .

- Inflammatory Response : In vitro assays indicated that treatment with this compound significantly reduced the expression of pro-inflammatory cytokines in macrophage cell lines, highlighting its potential as an anti-inflammatory agent .

- Oxidative Stress Mitigation : Experimental models showed that this compound can reduce oxidative stress markers in neuronal cells, suggesting neuroprotective effects .

Q & A

Q. How can researchers optimize the synthesis of 4-Methoxy-1-phenyl-1H-indazole-5-acetic acid to improve yield and purity?

- Methodological Answer: Optimization involves selecting reaction conditions such as solvent polarity, catalyst type, and temperature. For indazole derivatives, refluxing in polar aprotic solvents (e.g., DMF or acetic acid) with sodium acetate as a base improves cyclization efficiency. Purification via recrystallization from DMF/acetic acid mixtures reduces impurities, as demonstrated in similar indazole-triazole syntheses . Elemental analysis (C, H, N) and spectroscopic techniques (IR, NMR) should validate purity .

Q. What analytical techniques are most reliable for characterizing the structure of this compound?

- Methodological Answer: Combine ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy and phenyl groups) and FTIR to identify functional groups (carboxylic acid C=O stretch at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) provides exact mass confirmation. Elemental analysis (deviation <0.4% for C/H/N) ensures stoichiometric consistency, as shown in analogous indazole derivatives .

Q. How can solubility and stability be assessed for this compound in different experimental matrices?

- Methodological Answer: Conduct solubility profiling in solvents (DMSO, ethanol, aqueous buffers) via UV-Vis spectroscopy or HPLC. For stability, perform accelerated degradation studies under varying pH (2–12), temperatures (4–60°C), and light exposure. Monitor degradation products using LC-MS, referencing protocols for structurally related acetic acid derivatives .

Advanced Research Questions

Q. How can computational methods predict the reactivity and binding interactions of this compound?

- Methodological Answer: Use density functional theory (DFT) to calculate electrostatic potential surfaces and frontier molecular orbitals, identifying nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) models interactions with target proteins, validated by comparing predicted binding poses with crystallographic data from analogous imidazole-protein complexes .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Methodological Answer: Cross-validate NMR assignments using 2D techniques (COSY, HSQC, HMBC) to resolve overlapping signals. For ambiguous NOE effects, compare experimental IR/Raman spectra with DFT-simulated vibrational modes. Conflicting mass spectra peaks may require isotopic labeling or tandem MS/MS fragmentation analysis, as applied to thiazole-indole hybrids .

Q. How can researchers design derivatives of this compound for structure-activity relationship (SAR) studies?

- Methodological Answer: Introduce substituents at the phenyl (e.g., halogen, nitro) or indazole (e.g., methyl, fluoro) positions via Suzuki coupling or nucleophilic substitution. Assess bioactivity using enzyme inhibition assays (e.g., COX-2) and compare with parent compound. Crystallographic data from related methoxy-phenylimidazole derivatives can guide steric and electronic modifications .

Q. What experimental approaches validate the compound’s stability under physiological conditions for in vivo studies?

- Methodological Answer: Simulate physiological conditions (PBS buffer, pH 7.4, 37°C) and analyze degradation over 24–72 hours via LC-MS. For metabolic stability, incubate with liver microsomes and quantify metabolites using UPLC-QTOF. Reference protocols from tricyclic diimidazo derivatives, which employ similar stability profiling .

Data Contradiction and Validation

Q. How to address discrepancies between computational predictions and experimental binding affinity data?

- Methodological Answer: Re-evaluate docking parameters (e.g., solvation effects, protein flexibility) using molecular dynamics (MD) simulations. Experimentally, perform isothermal titration calorimetry (ITC) to measure binding constants. For example, inconsistencies in imidazole-protein docking were resolved by incorporating entropy-enthalpy compensation analysis .

Q. What methods reconcile conflicting elemental analysis and mass spectrometry results?

- Methodological Answer: Repeat combustion analysis to rule out moisture contamination. For HRMS discrepancies, verify ionization efficiency (e.g., matrix-assisted laser desorption vs. electrospray). Cross-check with alternative techniques like X-ray crystallography, as applied to resolve stoichiometric ambiguities in thiazole-carboxylic acid derivatives .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.